

Spectroscopic Characterization of 4-Ethylmethcathinone: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethylmethcathinone

Cat. No.: B1651093

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Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to methcathinone and mephedrone. As a compound of interest in forensic science, clinical toxicology, and pharmaceutical research, its unambiguous identification is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **4-Ethylmethcathinone**. Detailed experimental protocols for acquiring this data are also presented to aid researchers and drug development professionals in their analytical endeavors.

Chemical and Physical Data

Property	Value	Reference
IUPAC Name	1-(4-ethylphenyl)-2-(methylamino)propan-1-one	[1]
Synonyms	4-EMC	[1]
Chemical Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	White powder (as HCl salt)	[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4-Ethylmethcathinone**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The following data was obtained for the hydrochloride salt of **4-Ethylmethcathinone** in deuterium oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for **4-Ethylmethcathinone** HCl in D₂O

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	Doublet	2H	Aromatic CH (ortho to C=O)
~7.5	Doublet	2H	Aromatic CH (meta to C=O)
~5.2	Quartet	1H	CH-CH ₃
~2.9	Quartet	2H	CH ₂ -CH ₃ (ethyl group)
~2.7	Singlet	3H	N-CH ₃
~1.6	Doublet	3H	CH-CH ₃
~1.2	Triplet	3H	CH ₂ -CH ₃ (ethyl group)

Note: The chemical shifts are approximate and based on the analysis of the spectrum provided in the SWGDRUG monograph.^[1] Precise assignments may require further 2D NMR experiments.

¹³C NMR Spectroscopy Data

As of the latest literature review, experimental ^{13}C NMR data for **4-Ethylmethcathinone** could not be located. The acquisition of this data would be a valuable contribution to the analytical profile of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: FTIR Spectroscopic Data for **4-Ethylmethcathinone** HCl

Wavenumber (cm^{-1})	Description	Functional Group Assignment
~2970	Strong, sharp	C-H stretch (aliphatic)
~2700-2400	Broad	N-H stretch (secondary amine salt)
~1680	Strong, sharp	C=O stretch (ketone)
~1610	Medium, sharp	C=C stretch (aromatic)
~1400-1500	Medium, sharp	C-H bend (aliphatic)
~1230	Medium	C-N stretch
~830	Strong, sharp	C-H out-of-plane bend (para-substituted aromatic)

Note: Assignments are based on characteristic functional group absorption regions and the spectrum provided in the SWGDRUG monograph.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry is commonly used for the analysis of synthetic cathinones.

Table 3: EI-MS Spectroscopic Data for **4-Ethylmethcathinone**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
191	Moderate	$[M]^+$ (Molecular Ion)
176	Low	$[M - CH_3]^+$
162	Low	$[M - C_2H_5]^+$
119	Moderate	$[C_8H_7O]^+$ (4-ethylbenzoyl cation)
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
58	High	$[C_3H_8N]^+$ (Iminium ion from α -cleavage)

Note: The fragmentation pattern is consistent with the structure of **4-Ethylmethcathinone**, showing a characteristic α -cleavage leading to the stable iminium ion at m/z 58.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are recommended for the analysis of **4-Ethylmethcathinone**.

NMR Spectroscopy

Sample Preparation

- Accurately weigh approximately 10 mg of **4-Ethylmethcathinone** HCl.[\[1\]](#)
- Dissolve the sample in approximately 0.75 mL of deuterium oxide (D_2O).[\[1\]](#)
- Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing (δ 0.00 ppm).[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H NMR)

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]
- Solvent: Deuterium Oxide (D₂O)
- Temperature: 298 K
- Pulse Angle: 90°[1]
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-5 seconds (a longer delay of 45 seconds can be used for quantitative analysis)[1]
- Number of Scans: 16-64 (signal-to-noise dependent)
- Spectral Width: 0-12 ppm[1]

Infrared (IR) Spectroscopy

Sample Preparation

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the powdered **4-Ethylmethcathinone** HCl sample directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR)

- Instrument: FTIR spectrometer with a diamond ATR accessory.[1]
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹[1]
- Number of Scans: 16-32 (for both background and sample)[1]

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation

- Prepare a stock solution of **4-Ethylmethcathinone** in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.[\[1\]](#)
- Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.

Instrument Parameters (GC-MS)

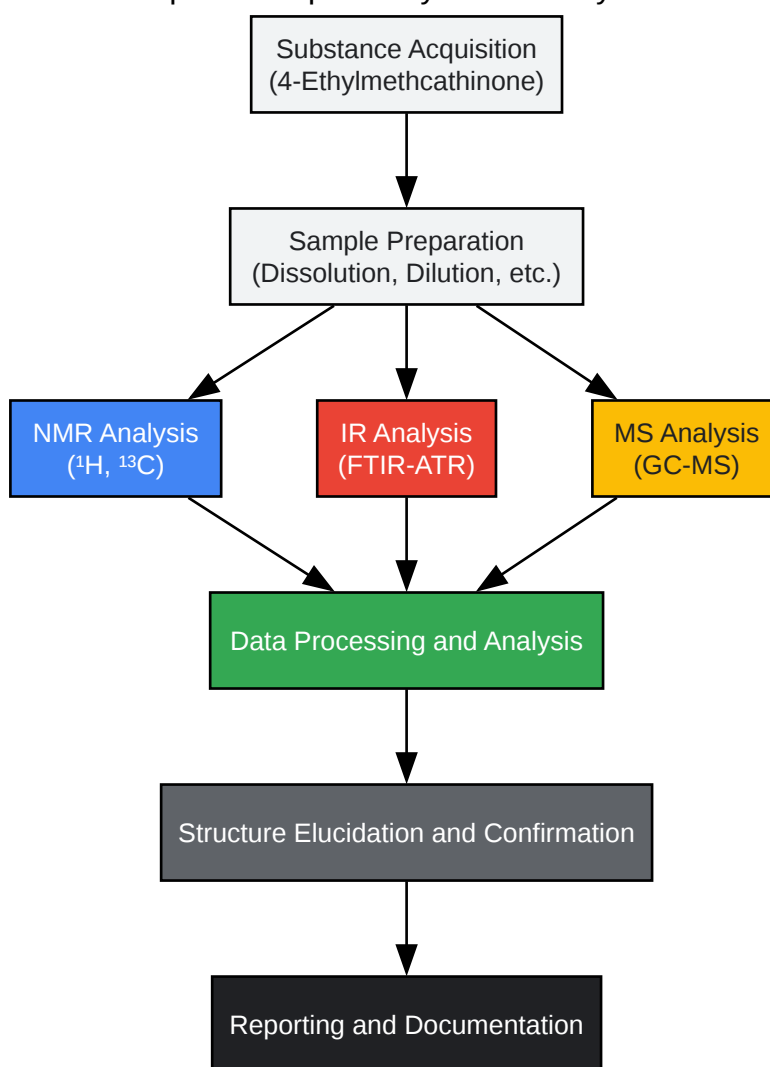
- Gas Chromatograph
 - Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[\[1\]](#)
 - Carrier Gas: Helium at a constant flow of 1 mL/min.[\[1\]](#)
 - Inlet Temperature: 280 °C.[\[1\]](#)
 - Injection Volume: 1 µL.[\[1\]](#)
 - Split Ratio: 20:1.[\[1\]](#)
 - Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 12 °C/min to 300 °C, and hold for 9 min.[\[1\]](#)
- Mass Spectrometer
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.[\[1\]](#)
 - Quadrupole Temperature: 150 °C.[\[1\]](#)
 - MSD Transfer Line Temperature: 280 °C.[\[1\]](#)

- Scan Range: 34-550 amu.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **4-Ethylmethcathinone**.

Workflow for Spectroscopic Analysis of 4-Ethylmethcathinone



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Caption: Spectroscopic Analysis Workflow for **4-Ethylmethcathinone**.

This guide provides a foundational set of spectroscopic data and analytical protocols for **4-Ethylmethcathinone**. Researchers are encouraged to use this information as a reference and to develop and validate their own analytical methods as required.

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References

- 1. swgdrug.org [swgdrug.org]
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